molecular formula C20H24N2O3 B14930497 2-({[4-(Pentan-2-yl)phenoxy]acetyl}amino)benzamide

2-({[4-(Pentan-2-yl)phenoxy]acetyl}amino)benzamide

Cat. No.: B14930497
M. Wt: 340.4 g/mol
InChI Key: AIZBTGVPQNBNID-UHFFFAOYSA-N
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Description

2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE is an organic compound with a complex structure that includes a benzamide core, a phenoxyacetyl group, and a 1-methylbutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE typically involves multiple steps:

    Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-(1-methylbutyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(1-methylbutyl)phenoxyacetyl chloride.

    Amidation Reaction: The phenoxyacetyl chloride is then reacted with 2-aminobenzamide in the presence of a base like sodium carbonate to form the final product, 2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-({2-[4-(1-METHYLPROPYL)PHENOXY]ACETYL}AMINO)BENZAMIDE: Similar structure with a different alkyl substituent.

    2-({2-[4-(1-METHYLETHYL)PHENOXY]ACETYL}AMINO)BENZAMIDE: Another analog with a shorter alkyl chain.

Uniqueness

2-({2-[4-(1-METHYLBUTYL)PHENOXY]ACETYL}AMINO)BENZAMIDE is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-methylbutyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-[[2-(4-pentan-2-ylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-3-6-14(2)15-9-11-16(12-10-15)25-13-19(23)22-18-8-5-4-7-17(18)20(21)24/h4-5,7-12,14H,3,6,13H2,1-2H3,(H2,21,24)(H,22,23)

InChI Key

AIZBTGVPQNBNID-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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